2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine
Overview
Description
“2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is a chemical compound with the CAS Number: 61655-77-4. It has a molecular weight of 212.68 . The IUPAC name for this compound is 1-(6-chloro-2-pyrazinyl)-4-methylpiperazine .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine” is 1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . The storage temperature is recommended to be in a refrigerator .Scientific Research Applications
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Pharmacologically Active Decorated Six-Membered Diazines
- Field : Medicinal Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is a type of diazine, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
- Method : The synthetic approaches applied in preparing pharmacologically active decorated diazines involve the displacement of the 2-chloro with N-Me-piperazine .
- Results : The results of these synthetic approaches have led to molecules with improved druglikeness and ADME-Tox properties .
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Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the regioselective synthesis of new pyrimidine derivatives . These derivatives are used in various therapeutic disciplines due to their high degree of structural diversity .
- Method : The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine, which is highly regioselective, favoring the formation of C-4 substituted products .
- Results : The results of this method have led to the synthesis of new pyrimidine derivatives with potential therapeutic applications .
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Chemical Intermediate
- Field : Industrial Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is often used as a chemical intermediate in the synthesis of various other compounds . It is a versatile building block in organic synthesis, contributing to the complexity and diversity of manufactured products .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired end product . They typically involve reactions such as nucleophilic substitution or addition, among others .
- Results : The outcomes of these methods are the synthesis of a wide range of compounds with diverse structures and properties .
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Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
- Method : The method involves the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
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Anti-tubercular Agents
- Field : Medicinal Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra .
- Method : The method involves the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
-
Chemical Intermediate
- Field : Industrial Chemistry
- Application : 2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine is often used as a chemical intermediate in the synthesis of various other compounds . It is a versatile building block in organic synthesis, contributing to the complexity and diversity of manufactured products .
- Method : The specific methods of application or experimental procedures can vary widely depending on the desired end product . They typically involve reactions such as nucleophilic substitution or addition, among others .
- Results : The outcomes of these methods are the synthesis of a wide range of compounds with diverse structures and properties .
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-13-2-4-14(5-3-13)9-7-11-6-8(10)12-9/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVHGTJAFGHEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432826 | |
Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(4-methylpiperazin-1-yl)pyrazine | |
CAS RN |
61655-77-4 | |
Record name | 2-chloro-6-(4-methylpiperazin-1-yl)pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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